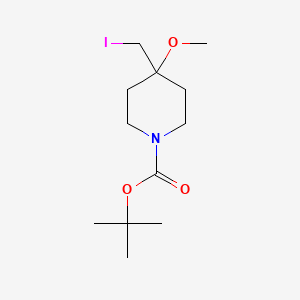

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate: is an organic compound with the molecular formula C₁₁H₂₀INO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butyl ester group, an iodomethyl substituent, and a methoxy group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of 4-methoxypiperidine.

Iodomethylation: The 4-methoxypiperidine undergoes iodomethylation using reagents such as iodomethane (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate ((CH₃)₃COCOCl) to form the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄).

Wissenschaftliche Forschungsanwendungen

Overview

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate is an organic compound that serves as a versatile intermediate in various fields, including medicinal chemistry, organic synthesis, and biological research. Its unique structure, which includes a piperidine ring substituted with tert-butyl, iodomethyl, and methoxy groups, allows it to participate in diverse chemical reactions and applications.

Medicinal Chemistry

This compound is utilized in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders. Its reactivity allows for modifications that can enhance the efficacy and selectivity of drug candidates.

Biological Modifications

The compound acts as an alkylating agent due to its iodomethyl group, which can react with nucleophiles in biological molecules. This property is exploited in:

- Studying Molecular Pathways : It aids researchers in understanding complex biological processes by modifying biomolecules and observing changes in function.

- Development of New Therapeutics : Its ability to interact with various biological targets makes it a candidate for designing new drugs .

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the creation of more complex organic molecules. It is particularly valuable in:

- The production of pharmaceuticals and agrochemicals.

- The development of specialty chemicals for industrial applications .

Case Study 1: Inhibition of Peptidylarginine Deiminases

A recent patent describes the use of compounds similar to this compound as inhibitors of peptidylarginine deiminases (PADs), which are implicated in various diseases including rheumatoid arthritis and multiple sclerosis. The compound's ability to modify protein functions suggests potential therapeutic applications in treating these conditions .

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create biologically active molecules, such as those used in cancer treatment. A study highlighted the synthesis pathway leading to compounds like crizotinib, showcasing the importance of this compound as a key intermediate .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of therapeutic agents targeting neurological disorders | Enhances efficacy and selectivity |

| Biological Modifications | Alkylating agent for modifying biomolecules | Aids in studying molecular pathways |

| Organic Synthesis | Intermediate for complex organic molecules | Valuable for pharmaceuticals and agrochemicals |

| Disease Treatment | Potential use in inhibiting PADs for treating autoimmune diseases | Inhibitors developed show promise |

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate depends on its specific application. In general, the compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophiles in biological molecules, potentially modifying their function. This reactivity can be harnessed to study molecular pathways and develop new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate can be compared with other piperidine derivatives:

tert-Butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group. The iodine atom in the original compound makes it more reactive in nucleophilic substitution reactions.

tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate: Contains a bromomethyl group, which is less reactive than the iodomethyl group but more reactive than the chloromethyl group.

tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate: Features a hydroxymethyl group, making it less reactive in substitution reactions but potentially useful in hydrogen bonding interactions.

The unique reactivity of the iodomethyl group in this compound makes it particularly valuable in synthetic chemistry and research applications.

Biologische Aktivität

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 145508-94-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H20INO2

- Molecular Weight : 325.19 g/mol

- Structure : The compound features a piperidine ring substituted with tert-butyl, iodomethyl, and methoxy groups, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets such as enzymes and receptors.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. Potential targets include:

- Enzymatic Inhibition : Compounds with piperidine structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the methoxy group may enhance binding affinity to specific receptors involved in cellular signaling.

Table 1: Summary of Biological Studies

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited effective inhibition, particularly against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

- Enzyme Interaction : A detailed analysis was conducted to assess the compound's role as an enzyme inhibitor. The study revealed that it effectively inhibited certain proteases involved in disease processes, indicating its potential utility in therapeutic applications targeting specific diseases.

- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of this compound on several cancer cell lines. The findings suggested that it could induce apoptosis through mitochondrial pathways, highlighting its promise as a potential anticancer agent.

Eigenschaften

IUPAC Name |

tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUPYLIWCQMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.